Conformational preferences in model antiviral compounds: A spectroscopic and computational study of phenylurea and 1,3-diphenylurea
Physical Chemistry Chemical Physics Pub Date: 2004-02-23 DOI: 10.1039/B400390J
Abstract
The conformational preferences of two model anti-viral C (trans). In
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Journal Name:Physical Chemistry Chemical Physics
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CAS no.: 1246818-35-8